molecular formula C21H24N4O3 B11225802 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11225802
M. Wt: 380.4 g/mol
InChI Key: YPKNFEJYTUKOLZ-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features an indole moiety and a hexahydrocinnolinyl group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

The synthesis of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves multiple steps, typically starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The hexahydrocinnolinyl group can be introduced through a series of cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. Indole derivatives often interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can be compared with other indole derivatives, such as:

The uniqueness of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C21H24N4O3/c1-28-19-8-4-7-18-16(19)9-11-24(18)12-10-22-20(26)14-25-21(27)13-15-5-2-3-6-17(15)23-25/h4,7-9,11,13H,2-3,5-6,10,12,14H2,1H3,(H,22,26)

InChI Key

YPKNFEJYTUKOLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C(=O)C=C4CCCCC4=N3

Origin of Product

United States

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